3-Phenoxyphenethylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Phenoxyphenethylamine involves complex chemical reactions, showcasing the diversity in methods to obtain such compounds. For instance, the synthesis of related compounds, like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, demonstrates the intricate processes involved in forming these chemical structures, including reactions such as oxidative intramolecular cyclization and dehydrogenation using hypervalent iodine reagents (Nakatani et al., 2023). These methodologies highlight the complexity and creativity in the chemical synthesis of phenoxyphenethylamine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Phenoxyphenethylamine, such as those synthesized through various chemical reactions, often involves complex arrangements and bonding patterns. X-ray crystallography has been employed to determine the structure of these compounds, revealing intricate details like the crystallization patterns and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving 3-Phenoxyphenethylamine derivatives can vary widely, demonstrating the compound's versatility. For example, reactions with phenols and aryl halides show the potential for creating a variety of chemical structures and functionalities (Chandrasekhar et al., 1977). These reactions not only expand the understanding of 3-Phenoxyphenethylamine's chemical properties but also its potential for further chemical modification and application.
Physical Properties Analysis
The physical properties of 3-Phenoxyphenethylamine derivatives, such as solubility, thermal stability, and electrochemical properties, are essential for their practical application. Studies on related compounds have investigated these properties to understand how they can be utilized in various fields, highlighting the importance of these characteristics in the development of new materials or drugs (Lin & Ni, 2015).
Chemical Properties Analysis
Understanding the chemical properties of 3-Phenoxyphenethylamine, including its reactivity, potential for forming bonds with other molecules, and behavior under different chemical conditions, is crucial. The synthesis and study of derivatives provide insights into the compound's chemical versatility and reactivity, offering a foundation for future research and application in various domains (Kaya et al., 2018).
Scientific Research Applications
Enzyme Substrate in Algae : 3-Hydroxytyramine (a derivative of phenethylamine) has been identified as an algal constituent in Monostroma fuscum, acting as the principal phenol and natural substrate for phenolase in this organism (Tocher & Craigie, 1966).
Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which include a phenethylamine moiety, have shown potential as anticancer, anti-inflammatory, and analgesic agents. Specifically, compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).
DNA Interactions and Anticancer Activities : Studies on bis-phenothiazinium photosensitizers and silicon phthalocyanines with substituted phenoxy groups have demonstrated significant interactions with DNA, leading to potential applications in cancer treatment through photodynamic therapy (Wilson et al., 2008); (Barut et al., 2020).
Psychobiologic Effects : 3,4-Methylenedioxymethamphetamine (MDMA), a phenethylamine derivative, has been studied for its psychobiologic effects, particularly its impact on serotonergic neurotransmission. This research has implications for both therapeutic applications and understanding neurotoxic risks (Grob et al., 1995).
Antimicrobial and Antioxidant Properties : Novel phthalocyanines bearing phenoxy groups have been investigated for their antimicrobial and antioxidant properties, indicating potential applications in bioactive materials (Farajzadeh et al., 2019).
Drug Metabolism : The role of flavin-containing monooxygenases (FMOs), particularly FMO3, in the metabolism of phenethylamine derivatives and drugs of abuse has been explored, highlighting the importance of FMO3 in the N-oxygenation of these compounds (Wagmann, Meyer, & Maurer, 2016).
Safety And Hazards
Safety data sheets indicate that 3-Phenoxyphenethylamine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2-(3-phenoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNALSZKXQUFGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375122 | |
Record name | 3-Phenoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxyphenethylamine | |
CAS RN |
118468-17-0 | |
Record name | 3-Phenoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenoxyphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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